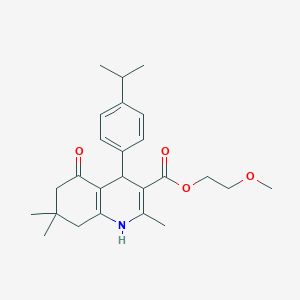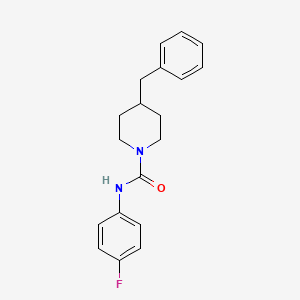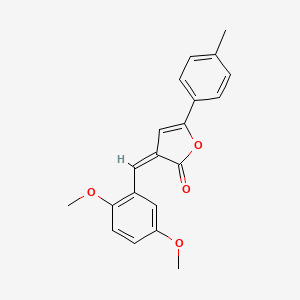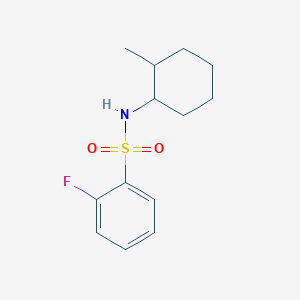
2-methoxyethyl 4-(4-isopropylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related quinoline derivatives often involves the use of readily available materials like dimethoxynaphthalene and ethoxymethylenecyanoacetic acid ethyl ester. The process typically includes steps such as hydrogenation, Birch reduction, and acidic cyclization to yield high-purity products suitable for further modification (Bänziger et al., 2000).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including our compound of interest, can be quite intricate. Crystallographic studies reveal various structural motifs and interactions, such as cage-type dimers and π(quinoline)⋯π(quinoline) interactions, which are crucial for understanding the compound's properties and reactivity (de Souza et al., 2015).
Chemical Reactions and Properties
Quinoline derivatives demonstrate diverse chemical reactions and properties. For instance, they can undergo Beckmann reactions in polyphosphoric acid, leading to unexpected synthetic pathways and products (Tolkunov et al., 2004). Also, their reactivity can be influenced by various substituents, as seen in the synthesis of related compounds for antituberculosis activity (Jaso et al., 2005).
Physical Properties Analysis
The physical properties of quinoline derivatives, including solvatochromic behaviors in photoluminescent spectra, are notable. These properties are essential for applications in areas like electroluminescent devices (Gondek et al., 2008).
Chemical Properties Analysis
Quinoline derivatives exhibit a range of chemical properties, such as catalytic potential in epoxidation reactions, influenced by their complex molecular structures. These properties are critical for understanding their functionality and potential applications (Machura et al., 2013).
Applications De Recherche Scientifique
Synthesis and Dye Formation :
- 2,3,3-Trimethyl-3H-pyrrolo[3,2-c]quinoline, a related compound, has been used to form quaternary salts, which are precursors for polymethine dyes. These dyes change absorption spectra in solutions of varying acidity (Mikhailenko et al., 1982).
Pharmaceutical Intermediates :
- 3-Substituted octahydrobenzo[g]quinolines, similar in structure, are important intermediates for pharmaceutically active compounds. A study detailed an efficient synthesis for large-scale manufacturing of these compounds, highlighting their potential in pharmaceutical applications (Bänziger et al., 2000).
Antimicrobial Agents :
- Quinoxaline-2-carboxylate 1,4-dioxide derivatives have been synthesized and evaluated for in vitro antituberculosis activity. The study found that specific substituents on the quinoxaline nucleus significantly affected antimicrobial activity (Jaso et al., 2005).
Photochemical Studies and Nonlinear Optical Properties :
- Ethoxycarbonyl-substituted quinolines, including similar compounds, have been investigated for their photochemical reactions, which are significant in developing photoactive materials (Ono & Hata, 1987).
- Quinoline-based derivatives have also been studied for their nonlinear optical (NLO) properties. Such research is crucial in the field of materials science, particularly for technological applications (Khalid et al., 2019).
Chemical Synthesis and Reactions :
- Novel routes for the synthesis of quinoline-2-carboxylates have been developed, which are valuable for applications in chemical synthesis and potentially in the pharmaceutical industry (Wang et al., 2018).
- The study of atom transfer radical polymerization of quinoline derivative monomers opens up new avenues in polymer chemistry and material science (Xu et al., 2008).
Propriétés
IUPAC Name |
2-methoxyethyl 2,7,7-trimethyl-5-oxo-4-(4-propan-2-ylphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33NO4/c1-15(2)17-7-9-18(10-8-17)22-21(24(28)30-12-11-29-6)16(3)26-19-13-25(4,5)14-20(27)23(19)22/h7-10,15,22,26H,11-14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBQNOXZGAYIMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)C(C)C)C(=O)OCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyethyl 2,7,7-trimethyl-5-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3,7-dimethyl-11-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5501079.png)
![4-(3-hydroxy-3-methylbutyl)-N-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B5501085.png)


![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N,N-diethylacetamide](/img/structure/B5501101.png)

![2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-propylacetamide](/img/structure/B5501117.png)